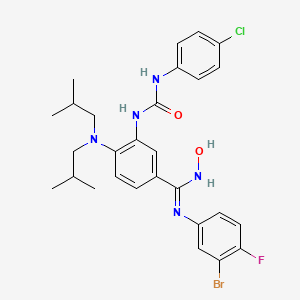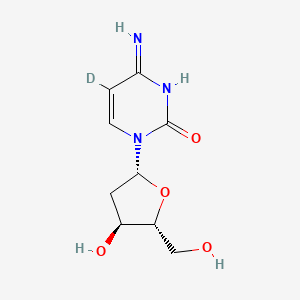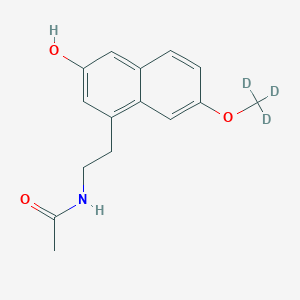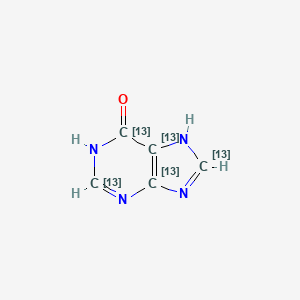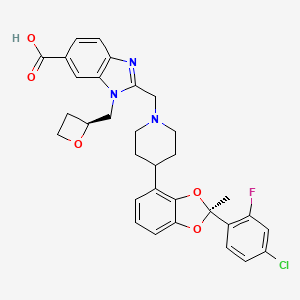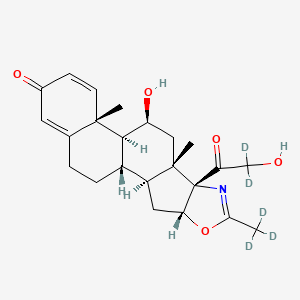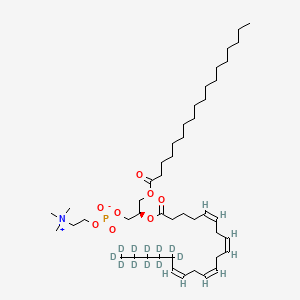
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is a synthetic phospholipid derivative. It is a labeled compound used primarily in scientific research to study lipid metabolism and signaling pathways. The compound contains deuterium atoms, which makes it useful in mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is synthesized through a multi-step process involving the esterification of glycerol with stearic acid and arachidonic acid. The deuterium labeling is introduced during the synthesis of the fatty acid chains. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the arachidonic acid chain to single bonds.
Substitution: The phosphocholine head group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: Phosphocholine derivatives with different head groups.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is widely used in scientific research, including:
Chemistry: Studying lipid oxidation and reduction mechanisms.
Biology: Investigating lipid metabolism and signaling pathways in cells.
Medicine: Exploring the role of phospholipids in diseases such as atherosclerosis and cancer.
Industry: Developing lipid-based drug delivery systems and functional foods.
Wirkmechanismus
The compound exerts its effects by integrating into cell membranes and participating in lipid signaling pathways. It can activate protein kinase C and other signaling proteins, leading to changes in cell behavior. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
1-Stearoyl-2-arachidonoyl-sn-glycerol: A diacylglycerol derivative with similar fatty acid composition.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a different head group.
Uniqueness: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is unique due to its deuterium labeling, which enhances its utility in analytical techniques. This labeling allows for more accurate studies of lipid metabolism and signaling compared to non-labeled analogs.
Eigenschaften
Molekularformel |
C46H84NO8P |
|---|---|
Molekulargewicht |
821.2 g/mol |
IUPAC-Name |
[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i1D3,6D2,8D2,10D2,12D2 |
InChI-Schlüssel |
PSVRFUPOQYJOOZ-NIGIQULMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



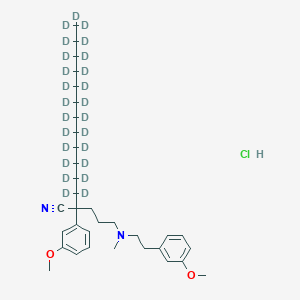
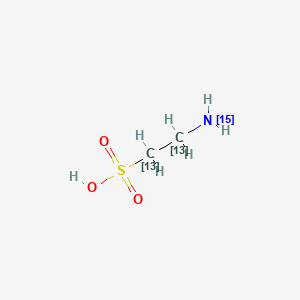
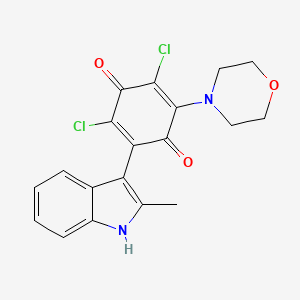
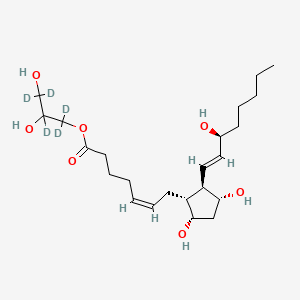
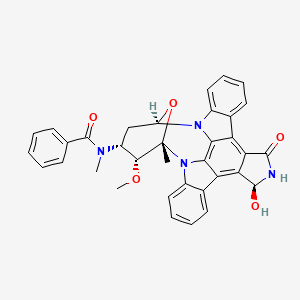
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
